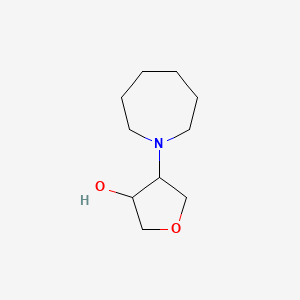
1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities, particularly as potential inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for the treatment of diseases such as Alzheimer's, where increased levels of acetylcholine can improve cognitive function.
Synthesis Analysis
The synthesis of piperidine derivatives involves various chemical reactions to introduce different functional groups that can enhance the biological activity of the compound. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, a related compound, was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, the synthesis of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives involved amidation reactions, where carbonyldiimidazole (CDI) was used to facilitate the coupling of the amine and carboxylic acid components . These synthetic routes are crucial for the production of piperidine derivatives with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. For example, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was confirmed by single crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . The molecular structure is critical in determining the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives undergo chemical reactions that are essential for their biological activity. The introduction of substituents can significantly affect the potency of the compounds as enzyme inhibitors. For instance, substituting the benzamide with a bulky moiety in the para position of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-AChE activity . These chemical modifications are designed to enhance the interaction of the compounds with the active site of AChE.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by hydrogen bond interactions, as seen in the case of N-(4-acetylphenyl)quinoline-3-carboxamide, where N–H···O and C–H···O hydrogen bonds play a significant role . Theoretical calculations, such as DFT studies, provide insights into the reactivity of the compounds, with parameters like the HOMO/LUMO energy gap indicating the potential chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analysis
- N-(4-acetylphenyl)quinoline-3-carboxamide, a compound closely related to 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, has been studied for its crystal structure and molecular geometry using FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. This provides insight into the structural analysis of similar compounds (Polo-Cuadrado et al., 2021).
Anti-HIV Activity
- Piperidine-4-carboxamide derivatives, which are structurally similar to 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, have been investigated as potent CCR5 antagonists with high efficacy against HIV-1. This highlights the potential therapeutic applications of similar compounds in antiviral therapy (Imamura et al., 2006).
Potential as Acetylcholinesterase Inhibitors
- N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, structurally related to the compound , have been synthesized and evaluated as potential acetylcholinesterase inhibitors. This suggests a potential application in treating conditions like Alzheimer's disease (Pashaei et al., 2021).
Dual Serotonin and Norepinephrine Reuptake Inhibition
- 4-benzylpiperidine carboxamides, similar in structure to 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, have been explored for their potential as dual serotonin and norepinephrine reuptake inhibitors, suggesting their use in treating conditions like depression (Paudel et al., 2015).
Peptide Synthesis Applications
- Research has been conducted on the protection of carboxamide functions, which could be relevant for the synthesis of peptides and other organic compounds. This has implications for the use of 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide in various synthetic processes (Sieber & Riniker, 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)18-7-9-20(10-8-18)23-13-11-19(12-14-23)21(25)22-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUMPFXIZXOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)


![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)




![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)

![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
